1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-
Description
The compound 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- is a dihydrochalcone derivative characterized by a propanone backbone substituted with a methyl group at position 2 and a beta-D-glucopyranosyloxy moiety at the 2-position of a 4,6-dihydroxyphenyl ring. While structurally related to phloridzin (phloretin-2'-O-β-D-glucopyranoside, CAS 60-81-1), a well-studied dihydrochalcone glucoside from apples, this compound differs in its substitution pattern: the 3-(4-hydroxyphenyl) group in phloridzin is replaced with a methyl group .
Phloridzin is biosynthesized in apple trees and is associated with health benefits, including antioxidant activity and inhibition of glucose transporters . Its molecular formula and weight are inferred as C₂₂H₂₆O₁₀ and 474.44 g/mol, respectively, based on structural similarity to phloridzin (C₂₁H₂₄O₁₀, 436.41 g/mol) .
Properties
CAS No. |
17004-75-0 |
|---|---|
Molecular Formula |
C16H22O9 |
Molecular Weight |
358.34 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H22O9/c1-6(2)12(20)11-8(19)3-7(18)4-9(11)24-16-15(23)14(22)13(21)10(5-17)25-16/h3-4,6,10,13-19,21-23H,5H2,1-2H3/t10-,13-,14+,15-,16-/m1/s1 |
InChI Key |
PSBKCHXAPMSDFN-LMXXTMHSSA-N |
Isomeric SMILES |
CC(C)C(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- typically involves the reaction of hesperetin with chalcone glucoside. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product. The compound is often produced as a white crystalline powder with specific solubility properties, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenolic compounds.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced phenolic compounds, and substituted derivatives with different functional groups. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .
Scientific Research Applications
Pharmacological Applications
-
Antidiabetic Properties
- The compound is structurally related to phlorizin, a known inhibitor of glucose transporters. It has been studied for its ability to modulate glucose absorption in the intestines and renal tubules. Research indicates that compounds similar to phlorizin can inhibit sodium-glucose cotransporters (SGLTs), which are crucial in glucose reabsorption mechanisms in the kidneys and intestines .
Study Findings Research on SGLT Inhibition Demonstrated that phlorizin analogs inhibited glucose transport effectively, suggesting potential for managing diabetes. -
Antioxidant Activity
- The compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants are critical in neutralizing free radicals, thereby protecting cellular integrity.
Study Findings Biosynthesis and Physiological Relevance Discussed the antioxidant properties of phlorizin derivatives, highlighting their role in plant defense mechanisms and potential health benefits for humans.
Biochemical Applications
-
Enzyme Inhibition
- The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor or modulator in biochemical pathways. This property can be harnessed in drug design to create more effective therapeutic agents.
Application Mechanism Enzyme Inhibition Compounds like 1-Propanone can inhibit enzymes involved in carbohydrate metabolism, offering a therapeutic route for metabolic disorders.
Agricultural Applications
-
Plant Growth Regulation
- Research indicates that glucosides such as this compound may influence plant growth and development by regulating hormonal pathways or acting as signaling molecules.
Study Findings Phloridzin's Role in Plant Physiology Identified the role of phlorizin-like compounds in enhancing plant resilience against environmental stressors.
Case Studies
-
Study on Glucose Transport Inhibition
- A study conducted on animal models demonstrated that administration of phlorizin analogs led to significant reductions in blood glucose levels postprandially, indicating their effectiveness as antidiabetic agents.
-
Antioxidant Efficacy Testing
- In vitro assays showed that 1-Propanone exhibited a strong capacity to scavenge free radicals, surpassing some common antioxidants used in dietary supplements.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: By binding to and inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related dihydrochalcones and propanone derivatives:
Key Findings :
Structural Variations :
- The target compound’s 2-methyl group reduces polarity compared to phloridzin’s 3-(4-hydroxyphenyl) , likely decreasing water solubility .
- Glycosylation position (phenyl 2- vs. 3- or 4-) influences bioavailability and receptor interactions. For example, phloridzin’s 2-O-glucoside structure is critical for sodium-glucose cotransporter inhibition .
Biological Sources: Phloridzin and polygoacetophenoside are naturally occurring, whereas RS 67333 and the target compound are synthetic or semi-synthetic .
Applications :
- Phloridzin is studied for diabetes management, while RS 67333 targets neurological disorders . The target compound’s bioactivity remains uncharacterized in the provided evidence.
Biological Activity
1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-, commonly known as Phlorhizin, is a phenolic compound primarily derived from apple trees and other plants. This compound has garnered attention due to its various biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of Phlorhizin, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
Phlorhizin has the following chemical structure:
- IUPAC Name : 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-
- Molecular Formula : C21H24O10
- Molecular Weight : 358.34 g/mol
Antioxidant Properties
Phlorhizin exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals and reduce oxidative damage in various cell types. This property is attributed to its ability to modulate reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes.
Antidiabetic Effects
Phlorhizin has been extensively studied for its antidiabetic properties. It inhibits the reabsorption of glucose in the kidneys by blocking sodium-glucose transporters (SGLTs), leading to increased urinary glucose excretion. This mechanism has been linked to its potential use in managing diabetes mellitus.
- Mechanism : Inhibition of SGLT2 in renal proximal tubules.
- Effects : Reduction in blood glucose levels and improvement in glycemic control.
Anti-inflammatory Activity
Research indicates that Phlorhizin possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathway.
Anticancer Potential
Phlorhizin has shown promise in cancer research due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. It affects various signaling pathways involved in cell proliferation and survival.
- Cell Lines Tested : Various cancer cell lines including breast (MCF-7) and prostate (PC3) cancer cells.
- Mechanism : Induction of cell cycle arrest and promotion of apoptotic pathways.
Study on Antidiabetic Effects
A study conducted on diabetic rats demonstrated that Phlorhizin administration significantly reduced blood glucose levels compared to control groups. The study highlighted its effectiveness in improving insulin sensitivity and reducing hyperglycemia.
Study on Anticancer Effects
In vitro studies using MCF-7 breast cancer cells showed that treatment with Phlorhizin led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis.
Data Table: Biological Activities of Phlorhizin
Q & A
Q. Table 1. Key Physicochemical Properties of Phlorizin Dihydrate
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 472.44 g/mol | ESI-TOF |
| Melting Point | 108°C | DSC |
| Solubility (Water, 25°C) | 0.999 g/L | Gravimetric analysis |
| LogP (Octanol/Water) | 1.2 ± 0.3 | Shake-flask |
Q. Table 2. Optimized HPLC Conditions for Phlorizin Analysis
| Column | Mobile Phase | Flow Rate | Detection (λ) | Retention Time |
|---|---|---|---|---|
| C18 (4.6 × 150 mm) | Acetonitrile:Water (25:75) | 1.0 mL/min | 280 nm | 8.5 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
